

Application Notes and Protocols: 3-Diethylamino-1-propanol in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 3-Diethylamino-1-propanol

Cat. No.: B1329568

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Introduction

3-Diethylamino-1-propanol (CAS No: 622-93-5) is a versatile bifunctional molecule incorporating both a tertiary amine and a primary alcohol. This unique structural arrangement makes it a valuable building block in pharmaceutical synthesis, enabling the construction of complex molecules with diverse pharmacological activities. Its ability to undergo reactions at both the hydroxyl and amino groups allows for its incorporation into a wide range of molecular scaffolds. This document provides an overview of its application in the synthesis of potential antimalarial agents and includes a detailed protocol for the preparation of a representative 1-aryl-3-(diethylamino)propanol derivative.

Physicochemical Properties of 3-Diethylamino-1-propanol

A summary of the key physicochemical properties of **3-Diethylamino-1-propanol** is presented in the table below.

Property	Value
CAS Number	622-93-5
Molecular Formula	C ₇ H ₁₇ NO
Molecular Weight	131.22 g/mol
Appearance	Colorless to light yellow liquid
Boiling Point	188-190 °C
Density	0.884 g/mL at 25 °C
Solubility	Soluble in water, ethanol, and ether

Application in the Synthesis of Antimalarial Agents

Recent research has highlighted the potential of 1-aryl-3-substituted propanol derivatives as a promising class of antimalarial agents. In these structures, the **3-diethylamino-1-propanol** moiety serves as a key component, often linked to an aromatic or heteroaromatic ring system. These compounds have demonstrated significant in vitro activity against *Plasmodium falciparum*, the parasite responsible for the most severe form of malaria.

The general synthetic approach involves a two-step process:

- **Mannich Reaction:** An appropriate acetophenone is reacted with formaldehyde and diethylamine hydrochloride to yield a 3-(diethylamino)propiophenone intermediate.
- **Reduction:** The carbonyl group of the propiophenone intermediate is then reduced, typically using a reducing agent like sodium borohydride, to afford the final 1-aryl-3-(diethylamino)propanol derivative.

A variety of aryl-substituted derivatives can be synthesized using this methodology, allowing for the exploration of structure-activity relationships (SAR) to optimize antimalarial potency.

Quantitative Data: In Vitro and In Vivo Antimalarial Activity

The following table summarizes the biological activity of a selection of 1-aryl-3-(diethylamino)propanol derivatives against *Plasmodium falciparum* (3D7 strain) in vitro and *Plasmodium berghei* in vivo.[1]

Compound ID	Aryl Substituent	In Vitro IC ₅₀ (μM) vs. <i>P. falciparum</i> 3D7	In Vivo Growth Inhibition (%) vs. <i>P. berghei</i> (50 mg/kg/day)
1	Phenyl	0.85	Not Tested
2	4-Chlorophenyl	0.42	45
3	2,4-Dichlorophenyl	0.18	>50
4	4-Methoxyphenyl	1.20	Not Tested
5	2-Thienyl	0.65	Not Tested

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative antimalarial compound, 1-(2,4-dichlorophenyl)-3-(diethylamino)propan-1-ol, based on established synthetic methodologies.

Protocol 1: Synthesis of 1-(2,4-dichlorophenyl)-3-(diethylamino)propan-1-ol

Materials:

- 2',4'-Dichloroacetophenone
- Diethylamine hydrochloride
- Paraformaldehyde
- Hydrochloric acid (concentrated)
- Ethanol

- Sodium borohydride
- Methanol
- Diethyl ether
- Sodium bicarbonate
- Magnesium sulfate (anhydrous)
- Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)

Procedure:

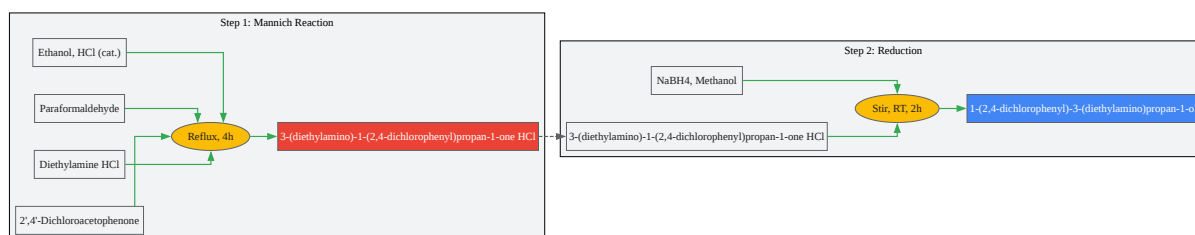
Step 1: Synthesis of 3-(diethylamino)-1-(2,4-dichlorophenyl)propan-1-one hydrochloride (Mannich Reaction)

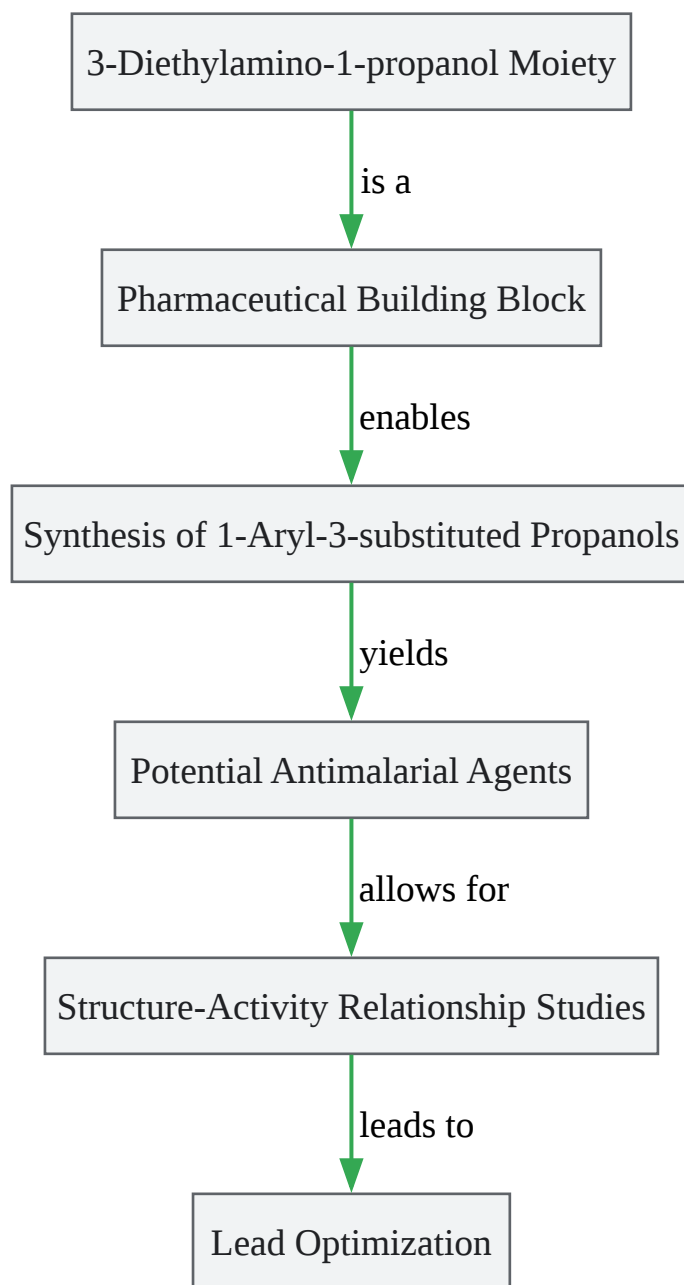
- To a 250 mL round-bottom flask, add 2',4'-dichloroacetophenone (10 mmol), diethylamine hydrochloride (12 mmol), and paraformaldehyde (15 mmol).
- Add ethanol (50 mL) and a few drops of concentrated hydrochloric acid.
- Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, allow the reaction mixture to cool to room temperature.
- Cool the mixture in an ice bath to induce crystallization of the product.
- Collect the solid product by vacuum filtration and wash with cold diethyl ether.
- Dry the product, 3-(diethylamino)-1-(2,4-dichlorophenyl)propan-1-one hydrochloride, under vacuum.

Step 2: Synthesis of 1-(2,4-dichlorophenyl)-3-(diethylamino)propan-1-ol (Reduction)

- Dissolve the 3-(diethylamino)-1-(2,4-dichlorophenyl)propan-1-one hydrochloride (8 mmol) from Step 1 in methanol (40 mL) in a 100 mL round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add sodium borohydride (16 mmol) portion-wise to the stirred solution.
- After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.
- Monitor the reaction by TLC.
- Once the reaction is complete, carefully add water to quench the excess sodium borohydride.
- Remove the methanol under reduced pressure.
- Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with diethyl ether (3 x 30 mL).
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
- The crude product can be further purified by column chromatography on silica gel if necessary.

Visualizations





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References

- 1. New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents - PMC
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